molecular formula C17H22N6 B12463715 N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine

N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylethane-1,2-diamine

Cat. No.: B12463715
M. Wt: 310.4 g/mol
InChI Key: PASQBTMFLYBSCL-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that combines a pyrazolopyrimidine core with a dimethylaminoethyl side chain and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps:

    Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidine ring system.

    Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a suitable base.

    Attachment of the Dimethylaminoethyl Side Chain: This step involves the alkylation of the pyrazolopyrimidine core with a dimethylaminoethyl halide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and photoinitiators.

    Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(DIMETHYLAMINO)ETHYL]-1,8-NAPHTHALIMIDE: This compound shares the dimethylaminoethyl side chain but has a different core structure.

    N,N’-DIMETHYLETHYLENEDIAMINE: This compound has a similar side chain but lacks the pyrazolopyrimidine core.

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-1-(3,4-DIMETHYLPHENYL)PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is unique due to its combination of a pyrazolopyrimidine core with a dimethylaminoethyl side chain and a dimethylphenyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

N-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C17H22N6/c1-12-5-6-14(9-13(12)2)23-17-15(10-21-23)16(19-11-20-17)18-7-8-22(3)4/h5-6,9-11H,7-8H2,1-4H3,(H,18,19,20)

InChI Key

PASQBTMFLYBSCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCN(C)C)C

Origin of Product

United States

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